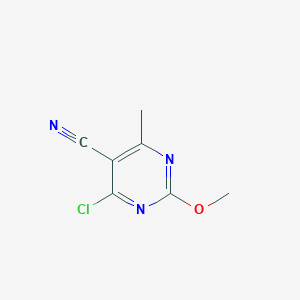
1-Iodo-2-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-methylhexane is an organic compound with the molecular formula C7H15I It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylhexane can be synthesized through the halogenation of 2-methylhexane. The process typically involves the reaction of 2-methylhexane with iodine in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled conditions ensure the efficient and selective iodination of 2-methylhexane. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 2-methylhexanol if hydroxide is the nucleophile.
Elimination: 2-methylhexene is a common product.
Reduction: 2-methylhexane is formed.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-methylhexane has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-2-methylhexane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-methylhexane
- 1-Chloro-2-methylhexane
- 1-Fluoro-2-methylhexane
Comparison: 1-Iodo-2-methylhexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and elimination reactions, providing different reaction pathways and products.
Eigenschaften
CAS-Nummer |
624-21-5 |
|---|---|
Molekularformel |
C7H15I |
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
1-iodo-2-methylhexane |
InChI |
InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FXYMWEXIZCQUFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)


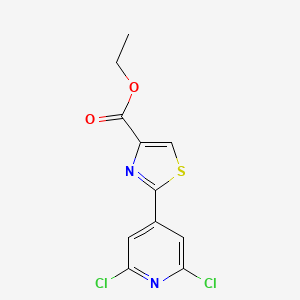
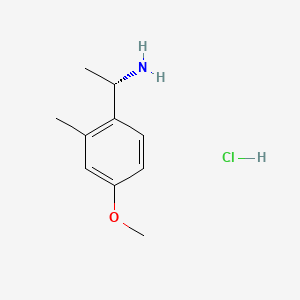



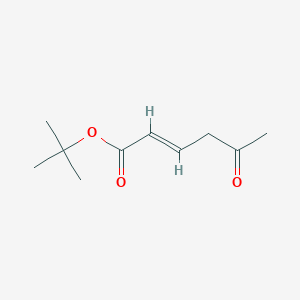
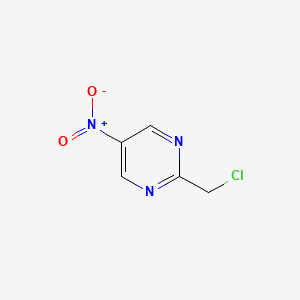
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
